Molecular Weight Reduction of 2.01 Da Versus the Saturated Octane Analog Confers Measurable Physicochemical Advantages
The target compound (C₁₂H₁₇NO₅, MW 255.27) possesses an endocyclic C7–C8 double bond, resulting in two fewer hydrogen atoms compared to the fully saturated analog 2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid (CAS 1251009-46-7; C₁₂H₁₉NO₅, MW 257.28) . This ΔMW of 2.01 Da, while modest in absolute terms, is accompanied by the introduction of an sp²-hybridized center that reduces conformational flexibility and alters local bond angles, thereby modifying the spatial orientation of the carboxylic acid exit vector [1]. The saturated analog additionally exhibits an XLogP3-AA value of 0.3, one hydrogen bond donor, five hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 76.1 Ų as computed by PubChem [2].
| Evidence Dimension | Molecular weight and molecular formula |
|---|---|
| Target Compound Data | MW = 255.27 g/mol; C₁₂H₁₇NO₅ (confirmed by structural calculation from IUPAC name) |
| Comparator Or Baseline | CAS 1251009-46-7 (saturated octane analog): MW = 257.28 g/mol; C₁₂H₁₉NO₅ |
| Quantified Difference | ΔMW = 2.01 Da; Δformula = 2 H atoms; sp² center replaces sp³ center at C7–C8 |
| Conditions | Structural comparison based on IUPAC nomenclature and confirmed vendor catalog data (Sigma-Aldrich product 797413 for saturated analog, PubChem CID 71305859) |
Why This Matters
The 2.01 Da molecular weight reduction and sp² character at C7–C8 directly affect lipophilicity, conformational pre-organization, and the geometry of the carboxylic acid exit vector, parameters that are critical in fragment-based drug discovery where small changes in physicochemical properties can disproportionately impact binding and pharmacokinetic outcomes.
- [1] Li, D. B.; Rogers-Evans, M.; Carreira, E. M. Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Org. Lett. 2013, 15 (18), 4766–4769. DOI: 10.1021/ol402127b. View Source
- [2] PubChem. Compound Summary: 2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro(3.4)octane-7-carboxylic acid, CID 71305859. Computed Properties: XLogP3-AA = 0.3; H-Bond Donor = 1; H-Bond Acceptor = 5; Rotatable Bonds = 3; TPSA = 76.1 Ų; Exact Mass = 257.12632271 Da. Accessed April 2026. View Source
